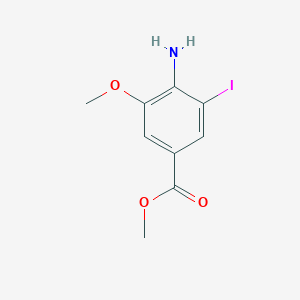

Methyl 4-amino-3-iodo-5-methoxybenzoate

Description

Significance of Substituted Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Substituted benzoate esters are a class of organic compounds that are of fundamental importance in organic chemistry. They are characterized by a benzene (B151609) ring attached to a carboxyl group, with one or more hydrogen atoms on the ring replaced by other functional groups. These compounds serve as crucial intermediates and building blocks for the synthesis of a wide array of more complex molecules. numberanalytics.com

The versatility of substituted benzoate esters stems from the reactivity of both the aromatic ring and the ester functional group. The ester group can undergo hydrolysis to form carboxylic acids, or be converted into amides and other esters through aminolysis and transesterification, respectively. libretexts.org These reactions are pivotal in creating diverse chemical structures. For instance, the saponification of esters is a well-known process for producing soaps. libretexts.orgmsu.edu

In the realm of medicinal chemistry, substituted benzoate esters are precursors to numerous pharmaceutical compounds. For example, methyl 4-amino-3-methylbenzoate is an important intermediate in the synthesis of telmisartan, a drug used to treat high blood pressure. researchgate.net Similarly, other benzoate derivatives are utilized in the development of neuroprotective agents and retinoids. chemicalbook.com The presence of an ester group can also be a strategic element in drug design, where it may be introduced to create prodrugs with improved bioavailability. nih.gov These prodrugs are designed to be hydrolyzed by enzymes in the body to release the active drug molecule. nih.gov

Overview of Halogenated and Methoxy-Functionalized Aromatic Systems in Chemical Research

The presence of halogen and methoxy (B1213986) substituents on an aromatic ring profoundly influences its chemical reactivity and provides handles for further chemical transformations.

Halogenated Aromatic Systems: Aromatic halides are highly valuable in organic synthesis, particularly as substrates in transition metal-catalyzed cross-coupling reactions. numberanalytics.commdpi.com Reactions such as the Suzuki, Heck, and Sonogashira couplings, which form new carbon-carbon bonds, have become indispensable tools for constructing complex molecular frameworks found in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.commdpi.comresearchgate.net The reactivity of the carbon-halogen bond in these reactions generally follows the trend I > Br > Cl > F, making aryl iodides particularly reactive and useful for synthetic applications. numberanalytics.comnih.gov This high reactivity allows for selective transformations in polyhalogenated systems. nih.gov

Methoxy-Functionalized Aromatic Systems: The methoxy group (-OCH3) is an electron-donating group that significantly impacts the electronic properties of an aromatic ring. vaia.com Through resonance, it increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. vaia.comlibretexts.org This activating effect is substantial, increasing the rate of such reactions significantly compared to unsubstituted benzene. libretexts.org The methoxy group is also an ortho-, para-director, meaning it guides incoming electrophiles to the positions adjacent and opposite to it on the aromatic ring. However, the position of the methoxy group can also influence the molecule's conformation and reactivity in nuanced ways. thedelocalizedchemist.comnih.gov

Structural Features and Chemical Environment of Methyl 4-amino-3-iodo-5-methoxybenzoate within Aromatic Compound Chemistry

This compound is a molecule with a complex and interesting substitution pattern that dictates its chemical behavior.

Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | Not explicitly found for this specific isomer, but related structures exist. sigmaaldrich.comnih.govbldpharm.com |

| Molecular Formula | C9H10INO3 chemsynthesis.com |

| Molecular Weight | 307.08 g/mol |

This table is generated based on the constituent atoms and may vary slightly based on the source.

The aromatic ring of this compound is decorated with four different functional groups, creating a unique electronic and steric environment:

Amino Group (-NH2) at C4: The amino group is a powerful electron-donating group, which activates the ring towards electrophilic substitution. quora.com Substituted anilines are a cornerstone in the synthesis of a wide range of organic compounds. wisdomlib.org However, the basicity of the amino group can be a complicating factor in reactions under acidic conditions. quora.com

Iodo Group (-I) at C3: As a halogen, the iodo group has a dual electronic effect. It is electron-withdrawing by induction but can donate electron density through resonance. libretexts.org Its primary synthetic utility lies in its ability to act as an excellent leaving group in cross-coupling reactions. mdpi.comresearchgate.net

Methoxy Group (-OCH3) at C5: Similar to the amino group, the methoxy group is a strong electron-donating group that activates the aromatic ring. vaia.comproprep.com

Methyl Ester (-COOCH3) at C1: The methyl ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org It can be readily transformed into other functional groups, such as carboxylic acids, amides, or other esters. libretexts.orgorganic-chemistry.org

The interplay of these substituents—two activating groups (amino and methoxy) and two deactivating/reactive groups (iodo and ester)—makes this compound a highly versatile synthetic intermediate. The positions of these groups are also critical, influencing the regioselectivity of further reactions.

Research Gaps and Motivations for Comprehensive Investigation of this compound

Despite the clear potential of this compound as a versatile building block, there appear to be research gaps in its comprehensive investigation. While synthetic routes to related compounds have been described, often as part of patent literature for the preparation of more complex targets, a detailed exploration of the reactivity and full synthetic potential of this specific isomer is not widely documented in peer-reviewed journals. google.comchemicalbook.comgoogle.com

The primary motivation for a more thorough investigation of this compound lies in its potential utility in medicinal chemistry and materials science. cresset-group.comenamine.net The multiple functional groups present on the molecule offer several avenues for diversification:

The iodo group is primed for various cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, or alkynyl substituents.

The amino group can be acylated, alkylated, or diazotized to create further derivatives. The presence of aniline-like structures in many bioactive compounds underscores the importance of this functional handle. cresset-group.comnih.gov

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters.

A comprehensive study of this compound would involve systematically exploring its reactivity in a variety of modern synthetic transformations. This could include a detailed investigation of its performance in different types of palladium-catalyzed cross-coupling reactions, its utility in the synthesis of novel heterocyclic systems, and its potential as a monomer for the creation of functional polymers. Such research would not only expand the synthetic chemist's toolbox but also could lead to the discovery of new molecules with interesting biological or material properties.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-amino-3-iodo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFOTRQOKVIZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445524 | |

| Record name | methyl 4-amino-3-iodo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180624-10-6 | |

| Record name | methyl 4-amino-3-iodo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Amino 3 Iodo 5 Methoxybenzoate

Precursor Synthesis and Starting Material Derivations

The primary precursor for the final product is Methyl 4-amino-5-methoxybenzoate. Its synthesis can be approached from several starting points, most notably through the direct esterification of the corresponding carboxylic acid.

The synthesis of the key intermediate, Methyl 4-amino-5-methoxybenzoate, is commonly achieved through the esterification of 3-Methoxy-4-aminobenzoic acid (also known as 4-amino-m-anisic acid). The Fischer-Speier esterification is a widely used method for this transformation. sciencemadness.orgiajpr.com This process involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture under reflux. sciencemadness.org The equilibrium of the reaction is driven towards the product side by the large excess of methanol. Following the reaction, the mixture is cooled and neutralized with a weak base, like sodium bicarbonate, to precipitate the ester product. sciencemadness.org The crude product can then be purified by recrystallization. Transesterification is another potential route, where an existing alkyl aminobenzoate reacts with an alcohol in the presence of a catalyst. google.comgoogle.com

Table 1: Representative Conditions for Fischer Esterification of Aminobenzoic Acids

| Entry | Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield |

| 1 | 4-Aminobenzoic Acid | Methanol | H₂SO₄ | Reflux, 2 hours | 64% sciencemadness.org |

| 2 | 4-Aminobenzoic Acid | Various Alcohols | Acid Catalyst | N/A | N/A acs.org |

| 3 | General Carboxylic Acids | Alcohols | Acid Catalyst | Heating | N/A iajpr.com |

Regioselective Iodination Strategies

The introduction of an iodine atom onto the aromatic ring of Methyl 4-amino-5-methoxybenzoate must be highly selective. The position of iodination (C3) is ortho to the powerful electron-donating amino group and meta to the methoxy (B1213986) group. Due to the superior activating and directing effect of the amino group compared to the methoxy group, electrophilic substitution is strongly directed to the positions ortho and para to the amine. Since the para position is blocked, the incoming electrophile is directed to one of the ortho positions. The presence of the methoxy group at C5 sterically hinders the C6 position, thus favoring iodination at the C3 position.

Electrophilic aromatic substitution is the standard mechanism for introducing iodine onto the activated benzene (B151609) ring. This requires a potent iodine electrophile (I⁺ or its equivalent) to attack the electron-rich aromatic system.

Iodine monochloride (ICl) is an effective and commonly used reagent for the iodination of activated aromatic compounds, including aniline (B41778) derivatives. niscpr.res.inrsc.org The I-Cl bond is polarized, with iodine being the more electropositive atom (δ+), making it a ready source of an electrophilic "I⁺" species. The reaction is typically carried out in a solvent like dichloromethane (B109758) or acetic acid. chemicalbook.comnih.gov The kinetics and mechanism of iodination with ICl on substituted anilines have been studied, confirming that the reaction proceeds via an electrophilic attack on the ring carbon. niscpr.res.in For substrates with multiple activating groups, controlled mono-iodination can be achieved. rsc.org In the case of Methyl 4-amino-5-methoxybenzoate, the amino group directs the ICl to attack the ortho position (C3).

Table 2: Examples of Iodination using Iodine Monochloride (ICl)

| Entry | Substrate | Reagent | Solvent | Conditions | Product |

| 1 | Aniline Derivatives | ICl | Aqueous Acetic Acid | N/A | Nuclear Iodinated Products niscpr.res.in |

| 2 | Methyl 4-aminobenzoate (B8803810) | ICl | Dichloromethane | Reflux, 4 hours | Methyl 4-amino-3,5-diiodobenzoate chemicalbook.com |

| 3 | Chlorinated Anilines | ICl | Acetic Acid | N/A | Iodoanilines nih.gov |

| 4 | Aniline | {[K·18-C-6]ICl₂}n | CH₂Cl₂ | Room Temp, 1 hour | 4-Iodoaniline (B139537) (91% yield) rsc.org |

An alternative to using pre-formed reagents like ICl is the in-situ generation of an electrophilic iodine species from molecular iodine (I₂). Molecular iodine itself is generally not electrophilic enough to react with many aromatic rings. libretexts.orgorgoreview.com However, in the presence of an oxidizing agent, I₂ is oxidized to a more potent electrophilic species, often represented as I⁺. libretexts.orggoogle.com Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂), nitric acid (HNO₃), copper(II) chloride (CuCl₂), or iodic acid. libretexts.orgorgoreview.combabafaridgroup.edu.ingoogle.com This method provides a versatile approach to iodination under various conditions. The reaction system consisting of I₂/HNO₃ in acetic acid has been shown to be effective for iodinating a variety of substrates, including acid-sensitive anilines, at room temperature with high yields. babafaridgroup.edu.in The use of an oxidizing agent allows for the efficient use of both iodine atoms from I₂, as the iodide ion (I⁻) byproduct is oxidized back to an active iodinating species. google.com

Table 3: Comparison of Oxidizing Agents for Aromatic Iodination with I₂

| Oxidizing Agent | Substrate Type | Typical Conditions | Key Features |

| Hydrogen Peroxide (H₂O₂) | Aromatic Rings, Phenols | Acidic or neutral medium | Green oxidant, water is the main byproduct. libretexts.orgorgoreview.com |

| Nitric Acid (HNO₃) | Activated Aromatics | Acetic Acid, Room Temp | High yields, short reaction times, cost-effective. orgoreview.combabafaridgroup.edu.in |

| Copper(II) Chloride (CuCl₂) | Aromatic Rings | N/A | Accelerates iodination by oxidizing I₂. libretexts.org |

| Iodic Acid (HIO₃) | Phenol (B47542) Derivatives | N/A | Strong oxidizing agent for activating iodine. google.com |

Strategies for Achieving Position-Specific Iodine Incorporation

The synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate requires the selective introduction of an iodine atom at the C-3 position of the aromatic ring. The regiochemical outcome of the iodination is dictated by the directing effects of the substituents already present on the benzene ring: the amino (-NH₂) group at C-4 and the methoxy (-OCH₃) group at C-5. Both are activating, ortho-, para-directing groups. The amino group is a powerful activating group, strongly directing incoming electrophiles to its ortho positions (C-3 and C-5). The methoxy group also directs ortho and para. In the precursor, methyl 4-amino-5-methoxybenzoate, the position ortho to the amino group (C-3) is sterically unhindered, making it the most probable site for electrophilic substitution.

Achieving high regioselectivity is paramount. Various iodinating systems can be employed to favor the desired C-3 iodination. The choice of reagent and conditions is critical to prevent the formation of di-iodinated or other isomeric byproducts. researchgate.net For instance, methods using molecular iodine in the presence of an oxidizing agent are common. acsgcipr.org A metal- and oxidant-free approach using iodine in methyl tert-butyl ether (MTBE), sometimes assisted by dimethyl sulfoxide (B87167) (DMSO), has been shown to be effective for the regioselective iodination of aniline analogues at room temperature. elsevierpure.com The use of N-Iodosuccinimide (NIS), often in a suitable solvent, is another widely used method for the iodination of activated aromatic rings. organic-chemistry.orgresearchgate.net The polarity of the solvent can markedly influence the regioselectivity of halogenation reactions on substituted anilines. researchgate.net

The starting material's functional groups play a directing role in the iodination process. The amino and methoxy groups on the benzene ring are electron-donating, which activates the ring for electrophilic aromatic substitution. The amino group at position 4 and the methoxy group at position 5 work together to direct the incoming iodine electrophile to the C-3 position.

Control of Reaction Conditions for Optimized Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful control include temperature, reaction time, solvent, and the stoichiometry of the reagents.

Temperature: Electrophilic iodination reactions on highly activated rings, such as those with amino and methoxy substituents, are often exothermic and rapid. nih.gov Many procedures are carried out at reduced temperatures, such as 0 °C, to control the reaction rate and minimize the formation of side products. cdc.gov For example, the related bromination of methyl 4-amino-2-methoxybenzoate with N-bromosuccinimide (NBS) is conducted at 0 °C. cdc.gov

Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) and chloroform (B151607) are common solvents for these types of halogenations. cdc.govresearchgate.net Acetonitrile (B52724) is also frequently used, particularly in protocols involving N-Iodosuccinimide (NIS). researchgate.netorganic-chemistry.org The use of aqueous or partially aqueous media, for instance, aqueous methanol, has been reported for environmentally benign iodination protocols. organic-chemistry.org

Reaction Time: The duration of the reaction must be sufficient for the complete conversion of the starting material but short enough to prevent product degradation or the formation of polysubstituted byproducts. Reaction times can range from 30 minutes to several hours, depending on the specific reagents and conditions employed. cdc.govchemicalbook.com

Stoichiometry: The molar ratio of the substrate to the iodinating agent is a critical factor. A slight excess of the iodinating agent may be used to ensure complete reaction, but a large excess can lead to di-iodination. Careful, often slow or dropwise, addition of the iodinating agent helps to maintain control over the reaction. cdc.gov

An example of optimized conditions for a related halogenation is presented in the table below, based on the synthesis of methyl 4-amino-5-bromo-2-methoxybenzoate. cdc.gov These conditions provide a valuable reference for the iodination of the analogous methyl 4-amino-5-methoxybenzoate.

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Analogous to N-Iodosuccinimide (NIS) for iodination; provides a controlled source of electrophilic halogen. |

| Solvent | Chloroform (CHCl₃) | A common, relatively non-polar solvent for electrophilic halogenations. |

| Temperature | 0 °C | Controls reaction rate, minimizes side reactions and decomposition of the activated substrate. |

| Reaction Time | 1 hour (slow addition) + 30 min (stirring) | Ensures complete reaction while minimizing byproduct formation. |

| Work-up | Quenching with water, separation of organic layer, drying, and concentration. | Standard procedure to isolate the crude product before purification. |

Advanced Synthetic Techniques and Scalability Considerations

Exploration of Modern Iodination Reagents and Catalysts

Beyond traditional iodine and NIS, a variety of modern reagents and catalytic systems have been developed for the efficient and selective iodination of aromatic compounds. These advanced methods often offer milder reaction conditions, higher yields, and improved regioselectivity. organic-chemistry.org

Hypervalent Iodine Reagents: Compounds like (diacetoxyiodo)arenes, ArI(OAc)₂, and [bis(trifluoroacetoxy)iodo]arenes, ArI(OCOCF₃)₂, are powerful oxidizing agents that can be used in iodination reactions. mdpi.com

Iodine in Combination with Oxidants: The electrophilicity of molecular iodine can be significantly enhanced by using it in conjunction with an oxidizing agent. This approach allows for the in situ generation of a more potent iodinating species. acsgcipr.org Common oxidants include hydrogen peroxide, sodium periodate (B1199274) (NaIO₄), and ammonium (B1175870) peroxodisulfate. acsgcipr.orgorganic-chemistry.orgnih.gov Anhydrous mixtures of NaIO₄ in acetic acid and sulfuric acid have been shown to effectively iodinate even deactivated arenes. nih.gov

Catalytic Systems:

Thiourea (B124793) Catalysts: Organocatalytic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source can be effectively promoted by thiourea catalysts. This method is applicable to various aromatic substrates and is highly regioselective. organic-chemistry.org

Gold(I) Catalysis: Gold(I) complexes have been shown to catalyze the efficient iodination of electron-rich arenes with N-Iodosuccinimide (NIS) under mild conditions. organic-chemistry.org

Silver Salts: Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), can be used with iodine to promote iodination. nih.govuky.edu These reagents can offer unique regioselectivity, particularly for halogenated aromatic compounds. nih.gov

The following table summarizes some modern iodination reagents and their typical applications.

| Reagent/System | Substrates | Key Features |

|---|---|---|

| I₂ / (NH₄)₂S₂O₄ | Activated aromatics (phenols, anilines) | Acid-free, occurs in aqueous methanol at room temperature, predominantly ortho-monoiodination. organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Thiourea | Anisoles, acetanilides, imidazoles | Organocatalytic, highly regioselective, mild conditions. organic-chemistry.org |

| N-Iodosuccinimide (NIS) / Au(I) catalyst | Electron-rich arenes | Catalytic, mild conditions, efficient. organic-chemistry.org |

| NaIO₄ / H₂SO₄ | Deactivated and activated arenes | Strongly oxidizing system, environmentally safe. nih.gov |

| I₂ / DMSO | Aniline analogues | Metal- and oxidant-free, high yields at room temperature. elsevierpure.com |

Multi-Step Synthesis Design and Efficiency Analysis

The synthesis of this compound is inherently a multi-step process, typically starting from more readily available precursors. The design of an efficient synthetic route requires careful consideration of the order of reactions to ensure correct functional group placement and to avoid unwanted side reactions. libretexts.org

A plausible synthetic pathway could start with 2-methoxy-4-nitrobenzoic acid. The key steps would be:

Esterification: Conversion of the carboxylic acid to its methyl ester, methyl 2-methoxy-4-nitrobenzoate.

Reduction: Reduction of the nitro group to an amino group to yield methyl 4-amino-2-methoxybenzoate.

Halogenation: Regioselective iodination at the C-5 position. This would yield an isomer of the target compound.

An alternative, and likely more direct route to the desired 3-iodo-5-methoxy isomer, would start from a different precursor, such as methyl 4-amino-5-methoxybenzoate.

Starting Material: Methyl 4-amino-5-methoxybenzoate.

Regioselective Iodination: Introduction of iodine at the C-3 position, which is ortho to the activating amino group and meta to the methoxy group. This is the most likely position for electrophilic attack.

Purification Methodologies for Synthetic Products

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Following the synthesis, the crude product of this compound must be purified to remove unreacted starting materials, reagents, and any byproducts. Chromatographic techniques are indispensable for achieving high purity.

Column Chromatography: Flash column chromatography is the most common method for purification on a laboratory scale. cdc.govprepchem.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. For compounds like substituted anilines, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent like ethyl acetate (B1210297) is often used. cdc.govprepchem.com For example, the purification of a bromo-analogue was achieved using a mixture of ethyl acetate and dichloromethane (1:4 v/v) as the eluent. cdc.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. acs.orgsielc.com Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is particularly suitable for separating aromatic compounds. sielc.com The separation can be fine-tuned by adjusting the composition of the mobile phase, its pH, and the buffer concentration. sielc.com For compounds that are sensitive to decomposition on standard silica gel, alternative stationary phases such as basic alumina (B75360) may be required. jove.com

The choice of purification technique depends on the scale of the synthesis and the required purity level of the final product.

Methodologies for the Crystallization and Recrystallization of this compound Remain Elusive in Publicly Available Scientific Literature

In the broader context of similar chemical structures, various purification techniques are commonly employed. For instance, the purification of a related compound, methyl 4-amino-3-iodobenzoate, has been achieved through column chromatography. rsc.org This method separates compounds based on their differential adsorption onto a stationary phase.

Furthermore, recrystallization protocols for analogous compounds offer some insight into potential solvent systems. For example, methyl 3-iodo-4-methoxybenzoate has been successfully recrystallized from petroleum ether, a non-polar solvent mixture. In another instance, methyl 4-amino-3,5-diiodobenzoic acid methyl ester was purified by recrystallization from dichloromethane. umaine.edu The choice of solvent is critical in recrystallization, as the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.

A study on the synthesis of this compound describes a workup procedure that involves washing the reaction mixture with a saturated sodium bicarbonate solution and subsequent extraction with dichloromethane. umaine.edu While this is a purification step to remove acidic impurities and transfer the product to an organic solvent, it does not constitute a crystallization or recrystallization process for obtaining a highly purified, crystalline solid.

The crystallization of another related compound, methyl 5-iodo-2-methoxybenzoate, has been reported from deuterated chloroform (CDCl3), although this was primarily for the purpose of obtaining crystals for X-ray diffraction analysis and not necessarily a large-scale purification method. uib.nonih.govresearchgate.net

It is important to note that the optimal conditions for crystallization and recrystallization are highly specific to the target compound's solubility profile and impurity characteristics. Without explicit experimental data for this compound, any proposed protocol would be speculative and based on generalizations from these related, but structurally distinct, molecules.

Therefore, researchers seeking to purify this compound would likely need to undertake a systematic study of various solvent systems and conditions to develop an effective crystallization or recrystallization protocol. Such an investigation would involve screening a range of solvents with varying polarities and evaluating the solubility and crystal formation at different temperatures.

Chemical Reactivity and Transformation Pathways of Methyl 4 Amino 3 Iodo 5 Methoxybenzoate

Halogen-Directed Reactivity: Transformations at the Iodine Atom

The carbon-iodine bond is the most labile site for transformations involving the aromatic ring, making it a focal point for synthetic modifications. The reactivity at this position is primarily exploited through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While classical nucleophilic aromatic substitution (SNAr) reactions are typically facilitated by electron-withdrawing groups that stabilize the intermediate Meisenheimer complex, the electron-rich nature of the benzene (B151609) ring in methyl 4-amino-3-iodo-5-methoxybenzoate, due to the powerful electron-donating amino and methoxy (B1213986) groups, generally disfavors this pathway. wikipedia.orgbyjus.comlibretexts.org However, nucleophilic substitution can still be achieved under certain conditions, often involving alternative mechanisms. The presence of a good leaving group like iodine can allow for substitution reactions to occur. For instance, in related electron-rich aryl iodides, nucleophilic substitution with various nucleophiles can proceed, although specific examples for this compound are not extensively documented in publicly available literature. The reaction conditions would likely require elevated temperatures or the use of highly reactive nucleophiles to overcome the high electron density of the aromatic ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl compounds. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In the case of this compound, the iodine atom readily participates in the catalytic cycle. A study on the closely related methyl 3-iodo-4-methoxybenzoate has demonstrated successful Suzuki coupling with sterically hindered arylboronic esters. The reaction, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0), typically requires a base to activate the boronic acid derivative for transmetalation. organic-chemistry.org The general conditions for such transformations are outlined in the table below.

| Reactants | Catalyst | Base | Solvent | Product | Reference |

| Aryl Halide (e.g., this compound), Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Biaryl Compound | organic-chemistry.org |

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.

The Heck reaction provides a means to form substituted alkenes through the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgyoutube.com The reaction of this compound with various alkenes is anticipated to proceed under standard Heck conditions. The presence of electron-donating groups on the aryl iodide can influence the reaction rate and regioselectivity. rsc.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to afford the substituted alkene product. youtube.com

| Reactants | Catalyst | Base | Solvent | Product | Reference |

| Aryl Iodide (e.g., this compound), Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Substituted Alkene | wikipedia.orgyoutube.com |

The intramolecular cyclization of substituted 2-iodoanilines is a powerful strategy for the synthesis of carbazole (B46965) frameworks, which are important structural motifs in many biologically active compounds and functional materials. This compound is a suitable precursor for such transformations. Copper-catalyzed C-N bond formation, often in the presence of a suitable ligand and base, can facilitate the intramolecular cyclization to yield a substituted carbazole. This transformation likely proceeds through an initial N-arylation followed by an intramolecular coupling step.

Amino Group Transformations

The amino group on the aromatic ring is another key site for chemical modification, allowing for a range of functional group interconversions.

One of the most common transformations of aromatic primary amines is diazotization. icrc.ac.irresearchgate.netchemedx.org Treatment of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would yield the corresponding diazonium salt. organic-chemistry.org The electron-donating methoxy group and the bulky iodine atom can influence the stability and subsequent reactivity of the diazonium salt. acs.org These diazonium salts are versatile intermediates that can be converted to a wide array of other functional groups through Sandmeyer-type reactions or other transformations.

Another fundamental reaction of the amino group is acylation. derpharmachemica.comncert.nic.in The reaction of this compound with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, would lead to the corresponding N-acyl derivative. The steric hindrance from the adjacent iodine atom and the electronic nature of the substituents can affect the rate of acylation. researchgate.netnih.gov This transformation is often employed as a protecting strategy for the amino group to modulate its reactivity in subsequent reactions. ncert.nic.in

| Transformation | Reagents | Product | Reference |

| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt | icrc.ac.irorganic-chemistry.org |

| Acylation | Acetyl Chloride, Pyridine | N-Acetyl Derivative | derpharmachemica.comncert.nic.in |

Oxidation Reactions to Nitro and Other Derivatives

The oxidation of the aromatic ring of this compound, particularly nitration, is a feasible transformation, although the directing effects of the existing substituents must be carefully considered. The powerful activating and ortho-, para-directing amino group, along with the methoxy group, would strongly favor electrophilic substitution at the positions ortho and para to them. libretexts.orgchemistrysteps.com However, these positions are already occupied. The position between the methoxy and ester groups is sterically hindered. Therefore, nitration would likely occur at the position ortho to the amino group and meta to the methoxy and iodo groups.

In a related example, the nitration of 4-(butyrylamino)-3-methylbenzoic acid methyl ester with fuming nitric acid in sulfuric acid occurs at the position ortho to the activating acylamino group. acs.org It is important to note that direct nitration of anilines can be problematic, often leading to over-oxidation or the formation of undesired side products due to the high reactivity of the aniline (B41778) ring and the acidic conditions of the reaction. youtube.com To achieve a more controlled reaction and better yields, the amino group is often first protected, for instance, by acetylation. libretexts.orglibretexts.org This temporarily reduces its activating effect and protects it from oxidation. Following the nitration step, the protecting group can be removed to regenerate the amino functionality.

Iodine(III) reagents, such as iodosobenzene (B1197198) or (bis(trifluoroacetoxy)iodo)benzene, can also be used to mediate the oxidation of anilines, leading to the formation of N-heterocyclic scaffolds through intramolecular C-N bond formation, should a suitable tether be present. researchgate.netnih.gov While the substrate scope for this type of reaction can be limited by the electronic nature of the aniline, it presents a potential pathway for further functionalization.

Table 1: Oxidation Reactions

| Reaction | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| Nitration (with protection) | 1. Acetic anhydride (B1165640), pyridine 2. HNO₃, H₂SO₄ 3. Aqueous base (hydrolysis) | Methyl 4-amino-3-iodo-5-methoxy-2-nitrobenzoate | libretexts.orgacs.org |

| Iodine(III)-mediated Oxidation | Iodosobenzene or (bis(trifluoroacetoxy)iodo)benzene | Potential for intramolecular cyclization if a suitable tether is present. | researchgate.netnih.gov |

Reduction Chemistry of the Amino Functionality

The amino group in this compound is in its most reduced state. Therefore, "reduction" of this functionality is not a typical transformation. Instead, reactions involving the amino group focus on its nucleophilic character or its conversion to other functional groups. One of the most significant reactions of primary arylamines is diazotization, which involves treatment with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt. libretexts.org These diazonium salts are highly versatile intermediates that can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or related reactions. rsc.org For instance, the amino group could be replaced by a hydroxyl, cyano, or another halo group. The removal of the amino group via diazotization and subsequent treatment with hypophosphorous acid (H₃PO₂) can also be a useful synthetic strategy. libretexts.org

Amine Derivatization for Protection and Further Functionalization

The amino group of this compound can be readily derivatized to protect it during subsequent reactions or to introduce new functionalities. The high reactivity of the aniline ring towards electrophiles often necessitates the protection of the amino group to prevent unwanted side reactions like polysubstitution. libretexts.orglibretexts.org

A common strategy is the conversion of the amine to an amide, typically an acetamide, by treatment with acetic anhydride or acetyl chloride in the presence of a base like pyridine. youtube.com The resulting amide is still an ortho-, para-director but is significantly less activating than the free amino group, allowing for more controlled electrophilic aromatic substitution. libretexts.org The acetyl group can be easily removed by acidic or basic hydrolysis to regenerate the amine.

For more sterically hindered anilines, or when different reactivity is required, other protecting groups can be employed. researchgate.netnih.gov For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups can be installed. Silyl protecting groups, such as the tert-butyldimethylsilyl (TBS) group, can also be used for the chemoselective protection of anilines under mild conditions. rsc.org Sulfonyl protecting groups, such as the tosyl group, are also effective in reducing the nucleophilicity and basicity of the amine. acs.org

Table 2: Amine Derivatization Reactions

| Reaction | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acetylation (Protection) | Acetic anhydride, pyridine | N-acetyl derivative | youtube.com |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base | N-Boc derivative | - |

| TBS Protection | TBS-Cl, base (e.g., methyllithium) | N-TBS derivative | rsc.org |

| Tosyl Protection | Tosyl chloride, pyridine | N-tosyl derivative | acs.org |

| Diazotization | NaNO₂, HCl, 0-5 °C | Arenediazonium salt | libretexts.org |

Methoxy Group Reactivity and Manipulations

The methoxy group is a key substituent that influences the electronic properties of the aromatic ring and can also be a site for chemical modification.

Demethylation Strategies for Hydroxyl Group Generation

The conversion of the methoxy group to a hydroxyl group is a common transformation in organic synthesis, often employed to unmask a phenol (B47542) functionality for further reactions or to introduce a hydrogen-bonding donor. Several methods are available for the demethylation of aryl methyl ethers.

Harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃), are effective but may not be suitable for substrates with other sensitive functional groups. youtube.com Strong nucleophiles, particularly sulfur-based reagents like thiophenolates in a high-boiling solvent, can also cleave aryl methyl ethers via an Sₙ2 reaction on the methyl group. youtube.com Another approach involves the use of Lewis acids in the presence of a soft nucleophile, such as a thioether. google.com More recently, methods using iodocyclohexane (B1584034) in a suitable solvent have been developed for the efficient demethylation of aryl methyl ethers under relatively mild conditions. researchgate.net

Biocatalytic methods offer a milder alternative. For example, cytochrome P450 monooxygenases have been shown to catalyze the O-demethylation of 4-methoxybenzoate (B1229959) derivatives. ias.ac.innih.gov These enzymatic systems can offer high selectivity, often at specific positions on the aromatic ring. nih.gov

Table 3: Demethylation Reactions

| Method | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Strong Acid Cleavage | BBr₃ in CH₂Cl₂ | Methyl 4-amino-3-hydroxy-5-iodobenzoate | youtube.com |

| Nucleophilic Cleavage | Thiophenolate salt, high temperature | Methyl 4-amino-3-hydroxy-5-iodobenzoate | youtube.com |

| Lewis Acid/Nucleophile | Lewis acid (e.g., AlCl₃), thioether | Methyl 4-amino-3-hydroxy-5-iodobenzoate | google.com |

| Iodocyclohexane | Iodocyclohexane, DMF, reflux | Methyl 4-amino-3-hydroxy-5-iodobenzoate | researchgate.net |

| Biocatalytic Demethylation | Rieske monooxygenase system | Methyl 4-amino-3-hydroxy-5-iodobenzoate | nih.gov |

Elucidation of Methoxy Group's Influence on Aromatic Ring Reactivity

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic π-system. This effect increases the electron density of the ring, making it more susceptible to electrophilic attack. The methoxy group directs incoming electrophiles to the ortho and para positions. In the case of this compound, the methoxy group, along with the even more powerful amino group, strongly activates the ring. The combined directing effects of the amino and methoxy groups would make the remaining unsubstituted position (ortho to the amino group and meta to the methoxy and iodo groups) the most likely site for electrophilic substitution. The presence of both a methoxy and an amino group generally leads to high reactivity in electrophilic aromatic substitution reactions. rsc.org

Ester Group Conversions and Modifications

The methyl ester group of this compound can undergo a variety of transformations to other functional groups, providing further avenues for synthetic diversification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. acs.orgpsu.edu Basic hydrolysis (saponification), typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, is a common and efficient method. chemspider.com Acid-catalyzed hydrolysis, using a mineral acid in water, is also effective. acs.org The rate of hydrolysis can be influenced by the steric hindrance around the ester group. rsc.org

Transesterification: The methyl ester can be converted to other esters by a transesterification reaction. This is typically achieved by reacting the ester with an excess of another alcohol in the presence of an acid or base catalyst. organic-chemistry.orgmasterorganicchemistry.com For example, treatment with ethanol (B145695) and an acid catalyst would yield the corresponding ethyl ester. Solid acid catalysts are also employed for this purpose. researchgate.net

Reduction: The ester group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, but its reactivity can be enhanced by the addition of certain additives, allowing for the reduction of aromatic methyl esters to their corresponding alcohols. ias.ac.inresearchgate.net

Amide Formation: While less direct than from the corresponding carboxylic acid, the ester can be converted to an amide. This often involves reaction with an amine at elevated temperatures or with the use of specific catalysts. More commonly, the ester would first be hydrolyzed to the carboxylic acid, which is then activated and reacted with an amine to form the amide.

Table 4: Ester Group Conversions

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH(aq), heat 2. H₃O⁺ | 4-amino-3-iodo-5-methoxybenzoic acid | chemspider.com |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | Alkyl 4-amino-3-iodo-5-methoxybenzoate | organic-chemistry.orgmasterorganicchemistry.com |

| Reduction to Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ | (4-amino-3-iodo-5-methoxyphenyl)methanol | libretexts.org |

Hydrolysis and Saponification to Benzoic Acid Derivatives

The conversion of this compound to its corresponding carboxylic acid, 4-amino-3-iodo-5-methoxybenzoic acid, can be achieved through hydrolysis. This process involves the cleavage of the ester bond by reaction with water, typically facilitated by an acid or a base catalyst.

Base-Catalyzed Hydrolysis (Saponification)

The general mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid. The resulting carboxylate is then protonated in an acidic workup to yield the final benzoic acid derivative.

Acid-Catalyzed Hydrolysis

Alternatively, acid-catalyzed hydrolysis can be employed. This reaction is the reverse of Fischer esterification. wikipedia.org The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium can be driven towards the carboxylic acid product by using a large volume of water.

The table below outlines typical conditions for the saponification of related methyl benzoate (B1203000) derivatives.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl p-aminobenzoate | 1) Reflux with H2SO4 in methanol (B129727); 2) Neutralization with NaHCO3 | 4-aminobenzoic acid | Data not specified | sciencemadness.org |

| p-Substituted Methyl Benzoates | 2% KOH aqueous solution, 250-300 °C, 30 min | Corresponding p-substituted benzoic acids | 56-74% | psu.edu |

Reduction of the Ester to Alcohol or Aldehyde functionalities

The ester group of this compound can be reduced to yield either a primary alcohol, (4-amino-3-iodo-5-methoxyphenyl)methanol, or an aldehyde, 4-amino-3-iodo-5-methoxybenzaldehyde. The choice of reducing agent and reaction conditions determines the final product.

Reduction to Alcohol

Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxy group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride to the corresponding primary alcohol. youtube.com Due to the high reactivity of LiAlH₄, these reactions are usually carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

The general procedure involves dissolving the ester in an appropriate anhydrous solvent and then adding the LiAlH₄. The reaction is often followed by a careful workup procedure to quench the excess hydride and hydrolyze the resulting aluminum alkoxide salt to liberate the alcohol. youtube.com

Reduction to Aldehyde

The partial reduction of an ester to an aldehyde requires a less reactive and more sterically hindered reducing agent to prevent over-reduction to the alcohol. Di-isobutyl Aluminum Hydride (DIBAL-H) is a commonly used reagent for this transformation. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com The reaction is typically performed at very low temperatures, often -78 °C (the temperature of a dry ice/acetone bath), to stabilize the tetrahedral intermediate formed after the initial hydride attack. chemistrysteps.com This intermediate is stable at low temperatures and does not eliminate the alkoxy group until an aqueous workup is performed, which then hydrolyzes it directly to the aldehyde. chemistrysteps.com If the reaction is allowed to warm, further reduction to the alcohol can occur.

The table below summarizes common reducing agents and their products for the reduction of aromatic esters.

| Desired Product | Reagent | Typical Conditions | General Outcome | Reference |

|---|---|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, room temperature or reflux | Reduces esters and carboxylic acids to primary alcohols. | libretexts.orgmasterorganicchemistry.com |

| Aldehyde | Di-isobutyl Aluminum Hydride (DIBAL-H) | Anhydrous solvent (e.g., toluene, hexane), low temperature (-78 °C) | Selectively reduces esters to aldehydes. | masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com |

Advanced Derivatization Strategies and Complex Molecule Construction Utilizing Methyl 4 Amino 3 Iodo 5 Methoxybenzoate

Building Block Potential in Organic Synthesis

The utility of Methyl 4-amino-3-iodo-5-methoxybenzoate as a foundational starting material is rooted in its distinct functional handles, which can be selectively addressed. The presence of an aryl iodide makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key reactive sites and their potential transformations:

Aryl Iodide: This group is highly reactive towards oxidative addition to low-valent transition metal catalysts, particularly palladium(0). This reactivity makes it an ideal electrophile for reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). nih.govwikipedia.orglibretexts.orgresearchgate.net The relatively weak C-I bond allows these couplings to proceed under milder conditions compared to aryl bromides or chlorides. researchgate.net

Amino Group: The primary amine is a versatile nucleophile. It can undergo acylation, alkylation, and arylation reactions. Furthermore, it can be a directing group in certain transformations and is a key component in the synthesis of nitrogen-containing heterocycles. Its nucleophilicity can be modulated by protection or conversion to other functional groups, such as an azide (B81097).

Ester and Methoxy (B1213986) Groups: These electron-donating and electron-withdrawing groups, respectively, influence the reactivity of the aromatic ring and can be modified in later synthetic steps if required. The methoxy group, for instance, can enhance the electron density of the ring, affecting the rate and regioselectivity of electrophilic aromatic substitution, while the ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization.

The combination of these features in a single, readily available molecule makes this compound a powerful precursor for the synthesis of complex pharmaceutical intermediates and functional materials. sigmaaldrich.comchemsynthesis.comaladdin-e.com

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The ortho-relationship between the amino and iodo groups on the benzene (B151609) ring of this compound makes it an excellent precursor for the synthesis of fused nitrogen-containing heterocyclic systems.

Carbazole (B46965) skeletons are prevalent in a variety of biologically active natural products and functional organic materials. nih.gov A common and effective strategy for constructing the carbazole ring system involves an initial N-arylation of an o-iodoaniline followed by an intramolecular C-C bond formation via palladium-catalyzed cyclization. nih.govorganic-chemistry.org

Utilizing this compound, this pathway would proceed as follows:

N-Arylation: The primary amino group of the title compound can be coupled with an aryl halide or a related electrophile, such as a silylaryl triflate, in a Buchwald-Hartwig amination or a similar C-N cross-coupling reaction. wikipedia.orgnih.gov This step forms a diarylamine intermediate.

Intramolecular Cyclization: The resulting N-aryl-2-iodoaniline derivative can then undergo an intramolecular Heck reaction or a related palladium-catalyzed C-H activation/arylation to form the central five-membered ring of the carbazole. nih.govnih.govacs.org

This two-step sequence, which can sometimes be performed in a one-pot fashion, provides a direct route to highly substituted carbazoles, with the methoxy and methyl ester groups of the original building block remaining for further functionalization. nih.govnih.gov

Table 1: Representative Conditions for Carbazole Synthesis from o-Iodoanilines

| Step | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| N-Arylation | Pd(OAc)₂, PCy₃, CsF | Acetonitrile (B52724) | Room Temp. | Good to Excellent | nih.gov |

| Intramolecular Cyclization | Pd(OAc)₂, PCy₃ | Acetonitrile | 100 °C | Good to Excellent | nih.gov |

| One-Pot Cyclization | K-t-BuO | NMP | 60 °C | 53-86% | nih.govacs.org |

Benzoxazoles are another important class of heterocyclic compounds found in many medicinally relevant molecules. nih.govthieme-connect.com The most common synthesis involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. nih.govorganic-chemistry.orgrsc.orgnih.govresearchgate.netthieme-connect.de However, synthetic routes starting from o-haloanilines have also been developed, providing an analogous pathway for utilizing this compound.

A plausible synthetic strategy would involve:

N-Acylation: The amino group of this compound is first acylated with an acyl chloride or carboxylic acid to form the corresponding ortho-iodoanilide.

Intramolecular C-O Cyclization: The resulting anilide then undergoes an intramolecular Ullmann-type or copper-catalyzed C-O bond formation. researchgate.netorganic-chemistry.org The reaction is believed to proceed through an oxidative addition of the aryl iodide to a Cu(I) species, followed by intramolecular coordination of the amide oxygen and reductive elimination to form the oxazole (B20620) ring. researchgate.net The reactivity order for the halide in these cyclizations is typically I > Br > Cl, making the iodo-substituent on the title compound highly suitable for this transformation. researchgate.net

This approach complements traditional methods and expands the range of accessible substituted benzoxazoles, leveraging the reactivity of the aryl iodide.

Design and Synthesis of Bridged and Polycyclic Systems

The construction of bridged and polycyclic ring systems represents a significant challenge in organic synthesis. These rigid, three-dimensional structures are features of many complex natural products. beilstein-journals.orgnih.gov While direct application of this compound in a completed synthesis of such a system is not prominently documented, its functional groups offer latent potential for C-H bond insertion reactions, a powerful strategy for forming bridged rings. beilstein-journals.orgnih.gov

This potential can be realized through the conversion of its existing functional groups into carbene or nitrene precursors:

Nitrene-based C-H Insertion: The primary amino group can be converted to an azide (e.g., via diazotization followed by substitution with sodium azide). Subsequent thermal or photochemical decomposition of the azide would generate a highly reactive nitrene intermediate. This nitrene could then undergo an intramolecular C-H insertion reaction with a suitably positioned C-H bond on another part of the molecule (introduced via prior modification) to form a new nitrogen-containing ring, thereby creating a bridged system. beilstein-journals.orgnih.gov

Carbene-based C-H Insertion: The methyl ester functionality could be elaborated into a diazocarbonyl group. For example, hydrolysis to the carboxylic acid, conversion to the acid chloride, and reaction with diazomethane (B1218177) would yield a diazoketone. Upon treatment with a rhodium or copper catalyst, this would generate a carbene or carbenoid, which could similarly engage in an intramolecular C-H insertion to forge a C-C bond and construct a bridged carbocyclic framework. beilstein-journals.orgnih.gov

These strategies highlight the latent synthetic potential of this compound as a scaffold for accessing complex, three-dimensional molecules through advanced, multi-step synthetic sequences.

Regio- and Stereoselectivity in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, incorporating portions of all starting materials. The substitution pattern of this compound can be expected to exert significant control over the regio- and stereoselectivity in such reactions.

Regioselectivity: In cross-coupling reactions like the Suzuki-Miyaura coupling, the site of reaction on the aromatic ring is dictated by the relative reactivity of the C-X bond. For polyhalogenated substrates, the order of reactivity is generally C-I > C-Br > C-Cl, ensuring that palladium-catalyzed couplings will occur selectively at the iodo-substituted position of the title compound. researchgate.net

Beyond the inherent reactivity of the C-I bond, the electronic nature of the other substituents can influence the reaction rate and selectivity, particularly in substrates with multiple, identical halogens. rsc.orgnih.govnih.govacs.orgrsc.org For this compound, the primary site of reaction in a Suzuki or Buchwald-Hartwig coupling is unambiguously the carbon bearing the iodine atom. If further reactions were to be performed, the directing effects of the strongly activating amino and methoxy groups would need to be considered.

Stereoselectivity: The steric hindrance provided by the substituents ortho to the reactive center can influence the stereochemical outcome of reactions, particularly those that generate new chiral centers or axial chirality (atropisomers). For instance, in a four-component Ugi reaction, the use of ortho-substituted anilines can lead to the formation of C-N atropisomeric products with high diastereoselectivity. rsc.org The stereochemical outcome can sometimes be controlled by reaction parameters like temperature, allowing for a stereodivergent synthesis of either diastereoisomer from the same set of starting materials. rsc.org

Given its structure as an ortho-substituted aniline (B41778), this compound could potentially be employed in such stereoselective multi-component reactions to generate complex, chiral molecules with a high degree of stereocontrol. rsc.orgmdpi.comacs.orgmasterorganicchemistry.comkhanacademy.org

Table 2: Factors Influencing Selectivity in Reactions with Substituted Anilines

| Selectivity Type | Controlling Factors | Example Reaction Type | Potential Outcome with Title Compound | Reference |

|---|---|---|---|---|

| Regioselectivity | Halogen Reactivity (I > Br > Cl) | Suzuki-Miyaura Coupling | Selective coupling at the C-I bond. | researchgate.net |

| Regioselectivity | Electronic Effects of Substituents | Sequential Cross-Coupling | Predictable site-selectivity based on substituent patterns. | rsc.orgacs.org |

| Stereoselectivity | Steric Hindrance from Ortho-Substituents | Ugi Multi-Component Reaction | Formation of atropisomers with high diastereoselectivity. | rsc.org |

| Stereoselectivity | Reaction Temperature | Stereodivergent Synthesis | Access to different diastereomers by varying conditions. | rsc.org |

Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 3 Iodo 5 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the intrinsic properties of a molecule. For Methyl 4-amino-3-iodo-5-methoxybenzoate, such calculations would provide fundamental insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Conformation and Electronic Structure

DFT studies would be instrumental in determining the most stable three-dimensional arrangement of atoms (conformation) of this compound. By calculating the molecule's energy at different geometries, the global minimum on the potential energy surface can be identified. This provides crucial information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would elucidate the electronic structure, detailing the distribution of electrons within the molecule and the energies of its molecular orbitals. Although it is confirmed that DFT calculations were performed on this molecule, the specific optimized geometrical parameters and electronic properties are not publicly available. umaine.edu

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A detailed FMO analysis for this compound would help in predicting its behavior in various chemical reactions. However, specific HOMO-LUMO energy values and their distribution across the molecule are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its electrophilic and nucleophilic sites. Red-colored regions on an MEP map indicate areas of high electron density, which are susceptible to electrophilic attack, while blue-colored regions signify electron-deficient areas, prone to nucleophilic attack. An MEP map of this compound would be invaluable for predicting its intermolecular interactions and sites of reaction. As with other computational data, a specific MEP map for this compound has not been found in public records.

Mechanistic Studies of Reactions

Computational chemistry offers powerful methods to elucidate the step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates.

Computational Elucidation of Iodination Mechanisms

The synthesis of this compound involves an iodination step. Computational studies could model this electrophilic aromatic substitution reaction to determine the most likely mechanism. This would involve calculating the activation energies for different pathways, such as those involving molecular iodine or other iodinating agents, and identifying the key transition states. Such a study would clarify the role of the amino and methoxy (B1213986) groups in directing the position of iodination. While the kinetics of iodination for other aromatic amines like aniline (B41778) have been studied, a specific computational elucidation for this compound is not available.

Theoretical Analysis of Cross-Coupling Reaction Pathways

The iodine atom in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Theoretical analysis, often using DFT, can be employed to investigate the mechanisms of these reactions, such as Suzuki or Heck couplings. These computational studies can detail the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and rationalize the observed reactivity and selectivity. While general computational studies on palladium-catalyzed cross-coupling reactions are extensive, a theoretical analysis focused specifically on the reaction pathways of this compound has not been found in the literature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like "this compound". These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic environment. While specific computational studies on this exact molecule are not extensively documented in publicly available research, the principles of such predictions are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically achieved by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. The calculated shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For "this compound," predictions would reveal distinct signals for the aromatic proton, the amine protons, and the protons of the methyl and methoxy groups. Similarly, distinct chemical shifts for each carbon atom in the molecule can be calculated, reflecting their unique electronic environments influenced by the amino, iodo, and methoxy substituents.

Infrared (IR) Spectroscopy: The vibrational frequencies of "this compound" can be computed to generate a theoretical IR spectrum. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to specific bond stretches, bends, and torsions within the molecule. For instance, calculations would predict characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the ester, and the C-O and C-I bonds. These predicted frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). This approach calculates the excitation energies and oscillator strengths of electronic transitions. For "this compound," the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π→π* and n→π* transitions within the substituted benzene (B151609) ring. The positions of these absorption maxima are influenced by the interplay of the electron-donating amino and methoxy groups and the electron-withdrawing iodo and ester groups.

Below is an interactive table showcasing hypothetical, yet realistic, predicted spectroscopic data for "this compound," based on computational methods applied to analogous structures.

| Parameter | Predicted Value | Spectroscopic Method |

| ¹H Chemical Shift (aromatic H) | 7.5 - 8.0 ppm | NMR |

| ¹H Chemical Shift (NH₂) | 4.0 - 5.0 ppm | NMR |

| ¹H Chemical Shift (OCH₃) | 3.8 - 4.0 ppm | NMR |

| ¹H Chemical Shift (COOCH₃) | 3.7 - 3.9 ppm | NMR |

| ¹³C Chemical Shift (C=O) | 165 - 170 ppm | NMR |

| ¹³C Chemical Shift (C-I) | 90 - 100 ppm | NMR |

| IR Frequency (N-H stretch) | 3300 - 3500 cm⁻¹ | IR |

| IR Frequency (C=O stretch) | 1700 - 1730 cm⁻¹ | IR |

| UV-Vis λmax | 250 - 350 nm | UV-Vis |

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks (by analogy to related methoxybenzoates)

Non-covalent interactions (NCIs) play a crucial role in the supramolecular chemistry, crystal packing, and biological activity of molecules. For "this compound," a variety of NCIs can be anticipated, primarily hydrogen bonds and halogen bonds. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions. researchgate.net

Hydrogen Bonding: The presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen, the methoxy oxygen, and the nitrogen of the amino group itself) allows for the formation of a network of intermolecular and potentially intramolecular hydrogen bonds. mdpi.comnih.gov In the solid state, it is plausible that molecules of "this compound" would form hydrogen-bonded chains or dimers. researchgate.net For instance, the amino group of one molecule could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule (N-H···O=C). researchgate.net The formation and stability of these hydrogen bonds are influenced by factors such as molecular concentration and the surrounding chemical environment. mdpi.com

Halogen Bonding: The iodine atom in "this compound" can act as a halogen bond donor. This is a directional, non-covalent interaction between the electropositive region on the surface of the iodine atom (the σ-hole) and a Lewis base, such as the oxygen or nitrogen atoms in neighboring molecules. rsc.org These interactions, denoted as C-I···O or C-I···N, can significantly influence the crystal packing of the compound. Quantitative studies on related iodo-perfluorocarbons have demonstrated the importance of these interactions in the formation of complexes with hydrogen bond acceptors. rsc.org

Analytical Characterization in Advanced Synthesis and Reaction Monitoring of Methyl 4 Amino 3 Iodo 5 Methoxybenzoate

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the definitive structural elucidation of methyl 4-amino-3-iodo-5-methoxybenzoate, allowing for a detailed analysis of its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, potentially supplemented by 2D NMR experiments, provides unambiguous evidence for the compound's constitution.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region will show characteristic peaks for the protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the amino (-NH₂), iodo (-I), methoxy (B1213986) (-OCH₃), and methyl ester (-COOCH₃) groups. The amino group typically appears as a broad singlet, while the methoxy and methyl ester protons each present as sharp singlets at different chemical shifts.

For a closely related compound, methyl 4-amino-3,5-diiodo-2-methoxybenzoate, the following ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃): a singlet for the aromatic proton at 8.26 ppm, a broad singlet for the two amino protons at 5.15 ppm, and two singlets for the methoxy and methyl ester protons at 3.87 ppm and 3.85 ppm, respectively soton.ac.uk. Based on this, the expected ¹H NMR chemical shifts for this compound are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0-8.0 | Singlet |

| Amino (-NH₂) | ~4.0-5.5 (broad) | Singlet |

| Methoxy (-OCH₃) | ~3.8-4.0 | Singlet |

| Methyl Ester (-COOCH₃) | ~3.8-3.9 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms. For instance, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield shift (around 165-170 ppm). Aromatic carbons will appear in the range of approximately 100-160 ppm, with their specific shifts determined by the attached substituents. The carbons of the methoxy and methyl ester groups will be observed in the upfield region of the spectrum.

Based on data for analogous substituted benzoates, the predicted ¹³C NMR chemical shifts are presented in the following table rsc.orgrsc.org.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-I | 80 - 90 |

| Aromatic C-OCH₃ | 150 - 160 |

| Aromatic C-COOCH₃ | 110 - 120 |

| Aromatic C-H | 115 - 130 |

| Methoxy (-OCH₃) | 55 - 65 |

| Methyl Ester (-COOCH₃) | 50 - 55 |

2D NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. COSY experiments would reveal correlations between coupled protons, although in this specific molecule with isolated aromatic protons, such correlations would be absent. HSQC would establish the connectivity between protons and their directly attached carbon atoms, providing definitive assignments for the ¹H and ¹³C spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrations of its functional groups. The N-H stretching vibrations of the primary amine are anticipated to appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group will produce a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages are expected in the 1000-1300 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (C=O) | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Ester/Ether | C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would likely be used to determine the molecular weight of the compound. It is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. The exact mass of the [M+H]⁺ ion for C₉H₁₀INO₃ can be calculated and compared with the experimentally determined value to confirm the molecular formula with high confidence.

Fragmentation Analysis

Under appropriate conditions, the molecular ion can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for this molecule would include the loss of the methyl group from the ester (M-15), the loss of the methoxy group from the ester (M-31), and cleavage of the ester group to lose COOCH₃ (M-59). The fragmentation pattern can help to confirm the presence and connectivity of the different functional groups.

| Ion | Description |

| [M]⁺˙ | Molecular ion |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-OCH₃]⁺ | Loss of a methoxy radical |